N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-2-22-12-4-3-5-14-15(12)19-17(24-14)20-8-9-23-13(10-20)16(21)18-11-6-7-11/h3-5,11,13H,2,6-10H2,1H3,(H,18,21) |
InChI Key |
HCEIRRFTHZHQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling cyclization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve multi-step processes that are optimized for yield and purity. These methods may include microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .
Scientific Research Applications
N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as fluorescence materials and electroluminescent devices
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it may modulate receptor activity, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide include other benzothiazole derivatives, such as:
- 2-substituted benzothiazoles
- 2,4-disubstituted thiazoles
- Benzothiazole-based anti-tubercular compounds .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
